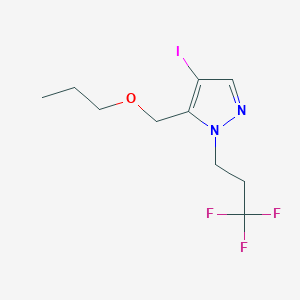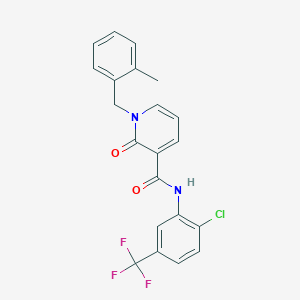
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16ClF3N2O2 and its molecular weight is 420.82. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of NF-kappaB and AP-1 Gene Expression
Studies on related compounds have focused on inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. For instance, research by Palanki et al. (2000) examined N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor with the goal of improving potential oral bioavailability through structure-activity relationship studies. The compound showed in vitro activity and improved gastrointestinal permeability, suggesting its utility in regulating gene expression relevant to inflammatory responses and cancer. (Palanki et al., 2000)
Catalytic and Antibacterial Activities
Özdemir et al. (2012) synthesized a pyridine-2,6-dicarboxamide derivative and evaluated its antibacterial activities against various bacteria. The compound demonstrated efficient catalytic activity for the transfer hydrogenation reaction of ketones, highlighting its potential application in synthetic chemistry and as a novel antimicrobial agent. (Özdemir et al., 2012)
Synthesis and Structural Analysis
Another research avenue involves the synthesis and crystal structure analysis of carboxamides. For example, Zhong et al. (2010) synthesized diflunisal carboxamides and confirmed their structures through X-ray diffraction, contributing to the understanding of molecular interactions and hydrogen bonding in solid-state chemistry. (Zhong et al., 2010)
Antimicrobial Agent Development
Research by Jadhav et al. (2017) on 1,4-disubstituted 1,2,3-triazole derivatives highlights the synthesis of novel compounds with potential as antimicrobial agents. These compounds were characterized and evaluated for their activity against bacterial and fungal strains, showcasing the relevance of structural modification in developing new antimicrobials. (Jadhav et al., 2017)
Material Science Applications
In material science, Yang and Lin (1994) explored the synthesis of polyamides and polyimides using N-Phenyl-3,3-Bis[4-(p-aminophenoxy)phenyl] phthalimidine, demonstrating the creation of polymers with high thermal stability and good solubility in polar solvents. This research underlines the compound's utility in developing high-performance materials. (Yang & Lin, 1994)
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c1-13-5-2-3-6-14(13)12-27-10-4-7-16(20(27)29)19(28)26-18-11-15(21(23,24)25)8-9-17(18)22/h2-11H,12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXJWAINDQKYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

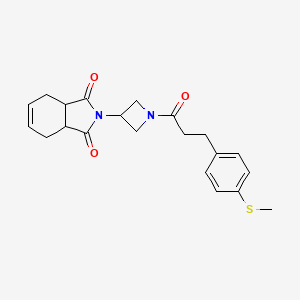
![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2719027.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2719028.png)
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2719030.png)

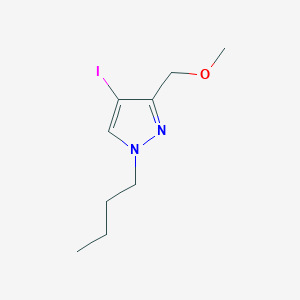
![N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2719037.png)
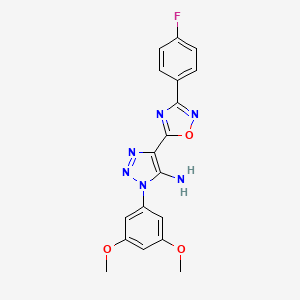
![7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719040.png)
![5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2719042.png)

